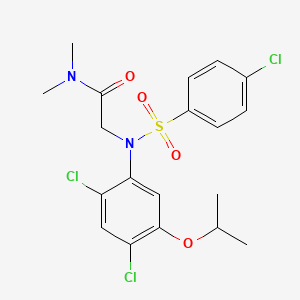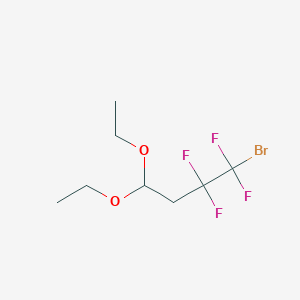
2,2-Difluoro-1-iodopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-iodopropane is an organic compound with the molecular formula C3H5F2I . It has an average mass of 205.973 Da and a monoisotopic mass of 205.940399 Da . It is one of numerous organic compounds used in life science products .
Synthesis Analysis
The synthesis of this compound involves cross-coupling reactions with boronic acids . The reaction of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd(OAc)2 and Na2CO3 results in the formation of mono-coupled products .Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, five hydrogen atoms, two fluorine atoms, and one iodine atom . The InChI key for this compound is AQKRYWCLIFTFMY-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of this compound involve cross-coupling reactions with boronic acids . The use of 4 equivalents of boronic acids in the presence of a catalytic amount of Pd(PPh3)2Cl2 and Na2CO3 results in the formation of symmetrical di-coupled products .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 205.97 .Aplicaciones Científicas De Investigación
Telomerization Reactions in Polymer Synthesis
- Application : Heptafluoro-2-iodopropane, a related compound to 2,2-Difluoro-1-iodopropane, has been identified as an efficient chain-transfer agent in telomerization reactions. These reactions are crucial in the synthesis of fluorocarbon polymers, serving as models for certain polymer systems (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).
Spectroscopy and Molecular Structure Analysis
- Application : The rotational spectra of 1,1,2,2-tetrafluoro-3-iodopropane, a compound similar to this compound, has been studied using chirped pulse Fourier transform microwave spectroscopy. Such studies aid in understanding the molecular structures and behaviors of fluorinated iodopropanes (Grubbs, Bailey, & Cooke, 2009).
Photochemical Dynamics
- Application : Research on 1- and 2-iodopropanes under coherent vacuum ultraviolet radiation revealed insights into their ionization energies and potential energy diagrams. This contributes to our understanding of the photodissociation dynamics and molecular ionization mechanisms of such compounds (Park, Kim, & Kim, 2001).
Radical Addition in Organic Synthesis
- Application : Heptafluoro-2-iodopropane has been used in the radical addition to various unsaturated systems. This process is significant in organic synthesis, leading to various fluorinated compounds (Fleming, Haszeldine, & Tipping, 1973).
Catalysis and Electrochemistry
- Application : The catalytic reduction of iodoethane and 2-iodopropane at carbon electrodes coated with anodically polymerized films of nickel(II) salen highlights the potential of this compound derivatives in catalysis and electrochemical reactions (Dahm & Peters, 1994).
Conformation-Dependent Photochemistry
- Application : Studies on 1-iodopropane ions show that their photodissociation kinetics vary significantly based on the molecular conformation. This suggests that different conformations of this compound could lead to varied chemical reactions and products (Park, Kim, & Kim, 2002).
Surface Chemistry and Bonding
- Application : Research on 1-iodopropane on copper surfaces has contributed to understanding the formation, bonding, and reactions of adsorbed alkyl groups, which is significant for surface chemistry and catalysis (Jenks, Bent, Bernstein, & Zaera, 1993).
Mecanismo De Acción
Target of Action
This compound is a halogenated alkane, and such compounds are generally known to interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
It has been reported that the compound can participate in cross-coupling reactions . This suggests that it might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its potential for cross-coupling reactions , it could potentially interfere with various biochemical pathways, particularly those involving protein synthesis and function.
Pharmacokinetics
It is known that similar compounds, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), are rapidly metabolized by cytidine deaminase to 2’,2’-difluoro-2’-deoxyuridine (dfdu), limiting their oral bioavailability . This suggests that 2,2-Difluoro-1-iodopropane might also be rapidly metabolized, affecting its bioavailability.
Result of Action
Given its potential for cross-coupling reactions , it could potentially cause changes in the structure and function of its target molecules, leading to alterations in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . .
Safety and Hazards
The safety information for 2,2-Difluoro-1-iodopropane includes several hazard statements: H226-H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,2-difluoro-1-iodopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2I/c1-3(4,5)2-6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKRYWCLIFTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34280-36-9 |
Source


|
| Record name | 2,2-difluoro-1-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2850968.png)
![N-[3-(4-{3-[(2-thienylcarbonyl)amino]propoxy}phenoxy)propyl]-2-thiophenecarboxamide](/img/structure/B2850971.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2850972.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2850975.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2850977.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2850979.png)

![ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B2850982.png)
![6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine](/img/structure/B2850983.png)


![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide](/img/structure/B2850987.png)

